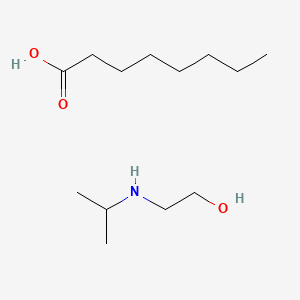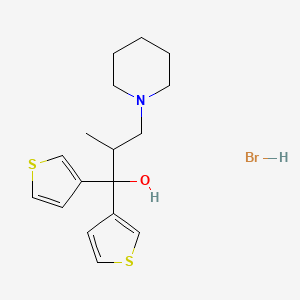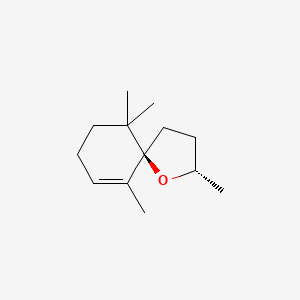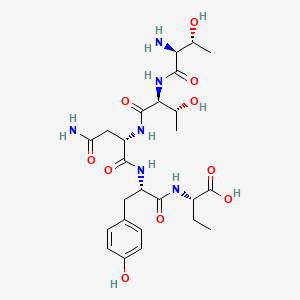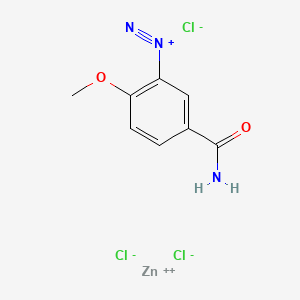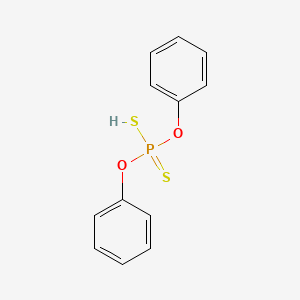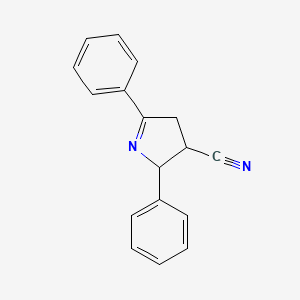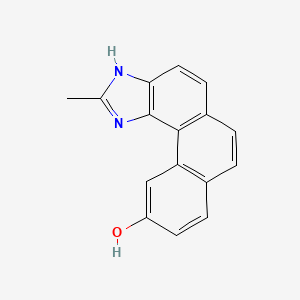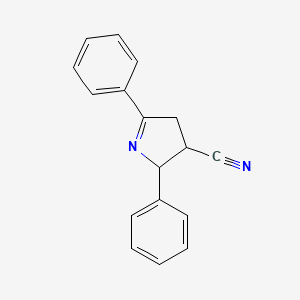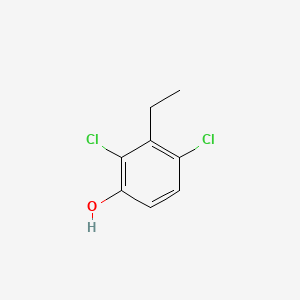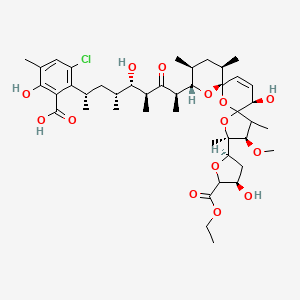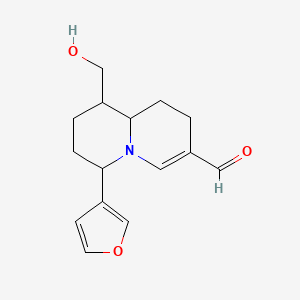
Nuphacristine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nuphacristine is an alkaloid compound isolated from the plant Nuphar luteum . Alkaloids are naturally occurring chemical compounds that contain basic nitrogen atoms. This compound is part of the quinolizidine alkaloid family, which is known for its diverse biological activities and complex structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nuphacristine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the quinolizidine skeleton, followed by specific functional group modifications to achieve the final structure. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting, albeit with lower efficiency compared to natural extraction methods .
Analyse Chemischer Reaktionen
Types of Reactions: Nuphacristine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce deoxygenated derivatives .
Wissenschaftliche Forschungsanwendungen
Nuphacristine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the stereochemistry and reactivity of quinolizidine alkaloids.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Nuphacristine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .
Vergleich Mit ähnlichen Verbindungen
Nupharidine: Another alkaloid from Nuphar luteum with similar structural features.
Deoxynupharidine: A related compound with a slightly different functional group arrangement.
Nupharolutine: Another quinolizidine alkaloid with distinct biological activities.
Comparison: Nuphacristine is unique due to its specific substitution pattern and stereochemistry, which contribute to its distinct biological activities. Compared to similar compounds like Nupharidine and Deoxynupharidine, this compound exhibits different reactivity and potency in various biological assays .
Eigenschaften
CAS-Nummer |
119459-68-6 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
6-(furan-3-yl)-9-(hydroxymethyl)-2,6,7,8,9,9a-hexahydro-1H-quinolizine-3-carbaldehyde |
InChI |
InChI=1S/C15H19NO3/c17-8-11-1-3-14-12(9-18)2-4-15(16(14)7-11)13-5-6-19-10-13/h5-8,10,12,14-15,18H,1-4,9H2 |
InChI-Schlüssel |
MBJDYNFDJNNEHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N2C=C(CCC2C1CO)C=O)C3=COC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


